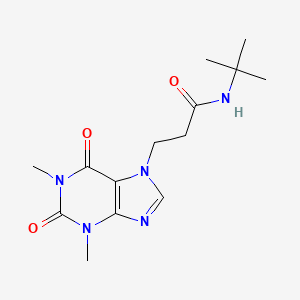![molecular formula C16H18N2O3 B5338141 N-bicyclo[2.2.1]hept-2-yl-3-(4-nitrophenyl)acrylamide](/img/structure/B5338141.png)
N-bicyclo[2.2.1]hept-2-yl-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-bicyclo[2.2.1]hept-2-yl-3-(4-nitrophenyl)acrylamide, also known as Bicyclo[2.2.1]heptane-2-yl-3-(4-nitrophenyl)acrylamide, is a chemical compound with potential applications in scientific research. This compound is a member of the acrylamide family and is synthesized through a multi-step process. In 2.1]hept-2-yl-3-(4-nitrophenyl)acrylamide.
Wirkmechanismus
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(4-nitrophenyl)acrylamide is not well understood. However, it is believed that this compound interacts with proteins through non-covalent interactions, such as hydrogen bonding and van der Waals interactions.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known that this compound is not toxic to cells at concentrations used in lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-bicyclo[2.2.1]hept-2-yl-3-(4-nitrophenyl)acrylamide in lab experiments is its fluorescent properties, which allow for easy detection and quantification. Another advantage is its stability, which allows for long-term storage. One limitation is its cost, which may be prohibitive for some research labs.
Zukünftige Richtungen
There are several future directions for the use of N-bicyclo[2.2.1]hept-2-yl-3-(4-nitrophenyl)acrylamide in scientific research. One direction is the study of protein-ligand interactions using this compound as a fluorescent probe. Another direction is the development of new substrates for enzymes using this compound as a template. Additionally, this compound could be used in the development of new drugs that target specific proteins. Finally, further studies could be conducted to understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Synthesemethoden
The synthesis of N-bicyclo[2.2.1]hept-2-yl-3-(4-nitrophenyl)acrylamide involves a multi-step process. The first step involves the reaction of 2,5-norbornadiene with maleic anhydride to form the Diels-Alder adduct. The Diels-Alder adduct is then reacted with sodium methoxide to form the sodium salt. The sodium salt is then reacted with 4-nitrophenylacetic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-bicyclo[2.2.1]hept-2-yl-3-(4-nitrophenyl)acrylamide has potential applications in scientific research. One potential application is in the study of protein-ligand interactions. This compound can be used as a fluorescent probe to study the binding of small molecules to proteins. Another potential application is in the study of enzyme kinetics. This compound can be used as a substrate for enzymes, and the rate of enzymatic reaction can be monitored using UV-Vis spectroscopy.
Eigenschaften
IUPAC Name |
(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(17-15-10-12-1-5-13(15)9-12)8-4-11-2-6-14(7-3-11)18(20)21/h2-4,6-8,12-13,15H,1,5,9-10H2,(H,17,19)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXUIIYBPXCKII-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC1CC2NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-methoxyphenyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5338059.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5338067.png)
![7-(2-isopropoxypropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5338069.png)
![3-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5338070.png)
![1-[4-(difluoromethoxy)phenyl]-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5338075.png)
![4-fluoro-N-[3-(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)-3-oxopropyl]benzamide](/img/structure/B5338118.png)
![7-(3-chlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5338121.png)

![1-methyl-N-[1-methyl-2-(2-pyrazinyl)ethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5338130.png)

![isopropyl [2,2,2-trifluoro-1-[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5338139.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[4-(1H-1,2,4-triazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5338146.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5338148.png)
